Cyclopropyl 3,4,5-trifluorophenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

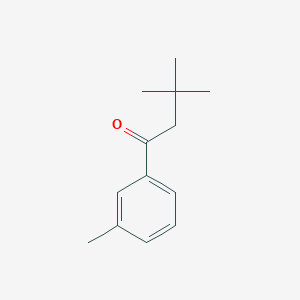

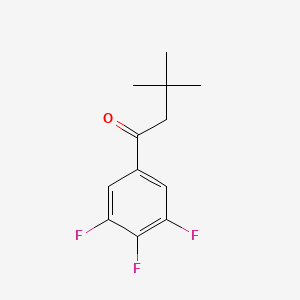

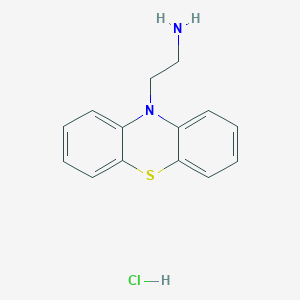

Cyclopropyl 3,4,5-trifluorophenyl ketone, also known as CTFC, is an important chemical compound in the field of organic chemistry . It has a molecular formula of C10H7F3O and a molecular weight of 200.16 .

Molecular Structure Analysis

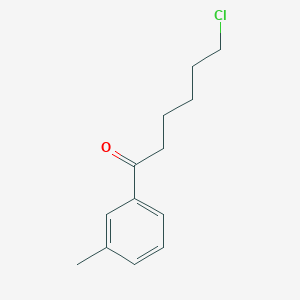

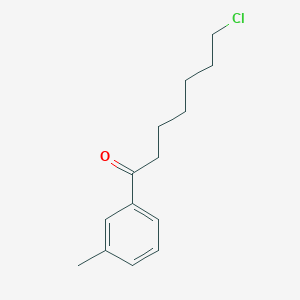

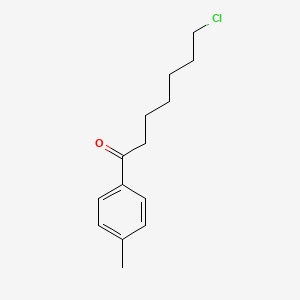

The molecular structure of Cyclopropyl 3,4,5-trifluorophenyl ketone consists of a cyclopropyl group attached to a ketone functional group, which is further connected to a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions .Physical And Chemical Properties Analysis

Cyclopropyl 3,4,5-trifluorophenyl ketone is a light yellow oil . It has a molecular weight of 200.16 .科学的研究の応用

Photochemical Synthesis of Highly Functionalized Cyclopropyl Ketones

Cyclopropyl ketones, including those substituted with trifluorophenyl groups, are prepared via photochemical irradiation, demonstrating their utility in synthesizing highly strained structures. The method's efficiency is shown in the preparation of bicyclo[2.1.0]pentanes, highlighting the significance of leaving groups in the photochemical reaction cascade. This research underlines the compound's role in accessing novel cyclopropane-containing architectures with potential in material science and pharmaceuticals (Wessig & Mühling, 2003).

Acid-catalyzed Ring-enlargement of Cyclopropyl Silyl Ketones

Investigations into the transformation of cyclopropyl silyl ketones under acid catalysis to produce 5-silyl-2,3-dihydrofuran derivatives reveal a strategy for functionalizing cyclopropane rings. This study showcases the utility of cyclopropyl ketones in generating silyl-substituted furans, which are versatile intermediates for further chemical transformations (Honda et al., 2005).

Synthetic Precursors for Dihydropyrroles and Pyrroles

Doubly activated cyclopropanes derived from cyclopropyl ketones serve as precursors for the synthesis of nitro- and cyano-substituted dihydropyrroles and pyrroles. This demonstrates the compound's application in constructing densely functionalized pyrroles, crucial in developing pharmaceuticals and agrochemicals (Wurz & Charette, 2005).

Ring Cleavage of Cyclopropanol Intermediates

The use of tertiary cyclopropanols, derived from cyclopropyl ketones, in synthesizing distally fluorinated ketones through cyclopropane ring cleavage reactions highlights a novel approach in fluorochemistry. This study shows the compound's utility in accessing fluorinated ketones, important in drug design and development due to their pharmacokinetic properties (Konik et al., 2017).

[3+2] Cycloadditions by Visible Light Photocatalysis

Aryl cyclopropyl ketones, including those with trifluorophenyl groups, undergo formal [3+2] reactions with olefins under visible light photocatalysis. This method enables the construction of substituted cyclopentane ring systems, illustrating the compound's applicability in developing photocatalytic processes for complex molecular scaffolding (Lu, Shen, & Yoon, 2011).

特性

IUPAC Name |

cyclopropyl-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-7-3-6(4-8(12)9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZGKNDQZVPBAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642511 |

Source

|

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3,4,5-trifluorophenyl ketone | |

CAS RN |

898790-36-8 |

Source

|

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)